molecular formula C19H22N2O4S2 B2536889 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868965-47-3

2-[3-(benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2536889
CAS No.: 868965-47-3
M. Wt: 406.52
InChI Key: CIYSFHWXFARRAX-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound offered for research and development purposes. This product is provided "AS-IS" and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. This compound is based on the 4,5,6,7-tetrahydro-benzothiophene scaffold, a structure recognized in scientific literature for its relevance in medicinal chemistry. Derivatives of this scaffold have been identified as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor that is a compelling drug target for the treatment of autoimmune and inflammatory diseases, as well as certain cancer types . The benzenesulfonyl moiety incorporated into its structure is a common pharmacophore that can influence the compound's physicochemical properties and its interaction with biological targets. Researchers may find this chemical valuable as a building block for synthesizing novel derivatives or as a probe for investigating signaling pathways involving nuclear receptors and other globular protein targets . As with any chemical of this nature, the buyer assumes responsibility for confirming the product's identity and/or purity prior to use.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-20-18(23)17-14-9-5-6-10-15(14)26-19(17)21-16(22)11-12-27(24,25)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYSFHWXFARRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the benzenesulfonyl and propanamido groups. Common reagents used in these reactions include benzenesulfonyl chloride and N-methylamine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and related analogs:

Compound Name / CAS Molecular Formula Molecular Weight Substituent Solubility Known Applications
Target Compound (868965-47-3) C₁₉H₂₂N₂O₄S₂ 398.52 Benzenesulfonyl propanamido Not reported Research chemical
2-(3-Chloropropanamido) analog (302936-04-5) C₁₂H₁₅N₂O₂SCl 286.77 Chloropropanamido Slight in DMSO, Methanol Research chemical
N-(3-methylphenyl) derivative (I) Not reported Not reported Methoxyphenyl methyleneamino Not reported Antibacterial, Antifungal
N-(4-methylphenyl) derivative (II) Not reported Not reported Methylphenyl methyleneamino Not reported Antibacterial, Antifungal
Key Observations:
  • Chlorine in the latter may enhance halogen bonding but reduce solubility in polar solvents . Compounds I and II () feature aromatic substituents (methoxy/methylphenyl) linked via azomethine bonds.
  • Solubility: The chloropropanamido analog shows slight solubility in DMSO and methanol, whereas the benzenesulfonyl derivative’s solubility profile remains uncharacterized. Sulfonyl groups generally enhance solubility in aqueous-organic mixtures, but steric bulk may offset this effect .

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